

Spectroscopic Characterization of N-Acetyl-3,4-MDMC: A Technical Guide

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Compound of Interest		
Compound Name:	N-Acetyl-3,4-MDMC	
Cat. No.:	B594167	Get Quote

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Abstract

N-Acetyl-3,4-methylenedioxy-N-methylcathinone (**N-Acetyl-3,4-MDMC**), also known as N-acetyl-methylone, is the acetylated analog of methylone, a synthetic cathinone. As a research chemical and a potential metabolite, its unambiguous identification is critical in forensic and toxicological analysis. This technical guide provides a comprehensive overview of the spectroscopic characterization of **N-Acetyl-3,4-MDMC**, including predicted and reported data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided to aid researchers in the analysis of this compound.

Chemical and Physical Properties

N-Acetyl-3,4-MDMC is a derivative of methylone, where the secondary amine has been acetylated. This modification significantly alters its polarity and may influence its pharmacological and toxicological profile.



Property	Value	Citation
Formal Name	N-[2-(1,3-benzodioxol-5-yl)-1- methyl-2-oxoethyl]-N-methyl- acetamide	[1]
CAS Number	1227293-15-3	[1]
Molecular Formula	C13H15NO4	[1]
Formula Weight	249.3 g/mol	[1]
Appearance	Crystalline solid	[1]
UV λmax	230, 276, 312 nm	[1]

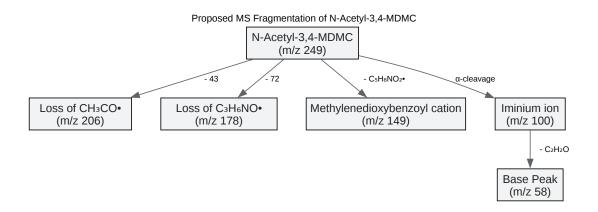
Mass Spectrometry (MS)

Mass spectrometry is a primary technique for the identification of **N-Acetyl-3,4-MDMC**, typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The electron ionization (EI) mass spectrum is characterized by specific fragmentation patterns.

Expected Fragmentation Pattern

The fragmentation of **N-Acetyl-3,4-MDMC** is expected to proceed through several key pathways, including cleavage of the side chain and fragmentation of the N-acetyl group.





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Caption: Proposed mass spectrometry fragmentation pathways for N-Acetyl-3,4-MDMC.

Tabulated Mass Spectral Data

The following table summarizes the key ions observed and predicted for the mass spectrum of **N-Acetyl-3,4-MDMC**.



Mass-to-Charge (m/z)	Relative Intensity	Proposed Fragment Ion
249	Low	[M] ⁺ Molecular ion
149	Moderate	[C ₈ H ₅ O ₃] ⁺ Methylenedioxybenzoyl cation
121	Moderate	[C ₇ H ₅ O ₂] ⁺ Methylenedioxyphenyl cation (from loss of CO from m/z 149)
100	High	[C₅H10NO]+ Iminium ion formed by α-cleavage
58	Base Peak (100%)	[C₃H₃N]+ Further fragmentation of the iminium ion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. As experimental data is not readily available in the literature, the following are predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. These predictions are based on the known structure and comparison with related compounds like methylone.

Predicted ¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Proposed Assignment
~7.6	d	1H	Aromatic H (ortho to C=O)
~7.4	S	1H	Aromatic H (between O and C=O)
~6.8	d	1H	Aromatic H (meta to C=O)
~6.0	S	2H	-O-CH ₂ -O-
~5.2	q	1H	CH-N
~2.9	S	3H	N-CH₃
~2.1	S	3H	CO-CH₃ (acetyl)
~1.4	d	3H	CH-CH₃

Predicted ¹³C NMR Data



Chemical Shift (δ) ppm	Proposed Assignment
~195	C=O (ketone)
~170	C=O (amide)
~152	Aromatic C-O
~148	Aromatic C-O
~130	Aromatic C (quaternary)
~125	Aromatic C-H
~108	Aromatic C-H
~108	Aromatic C-H
~102	-O-CH ₂ -O-
~58	CH-N
~35	N-CH₃
~22	CO-CH₃ (acetyl)
~15	CH-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The predicted vibrational frequencies are based on the characteristic absorption bands for amides, ketones, and the methylenedioxy group.

Predicted FTIR Data



Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050-3100	Medium	C-H stretch (aromatic)
~2900-3000	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (aromatic ketone)
~1650	Strong	C=O stretch (tertiary amide)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O-C stretch (asymmetric, methylenedioxy)
~1040	Strong	C-O-C stretch (symmetric, methylenedioxy)
~930	Medium	O-CH ₂ -O bend

Experimental Protocols

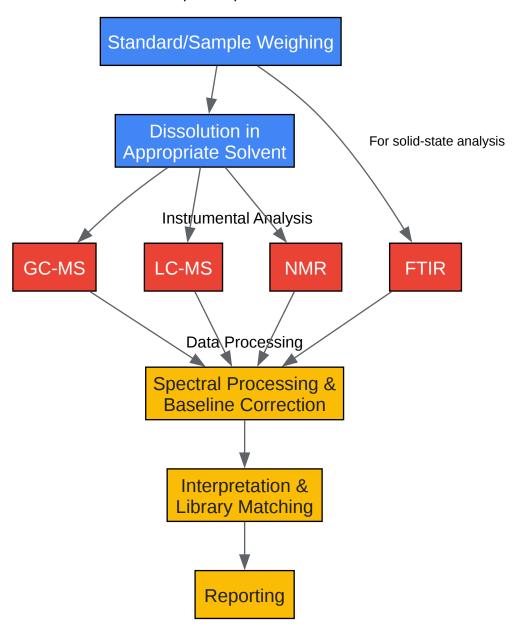
The following are example protocols for the spectroscopic analysis of **N-Acetyl-3,4-MDMC**. Instrument parameters may require optimization.

General Workflow



General Spectroscopic Analysis Workflow

Sample Preparation



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Caption: A generalized workflow for the spectroscopic characterization of **N-Acetyl-3,4-MDMC**.



GC-MS Protocol

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
- Instrumentation: Agilent GC-MS system (or equivalent).
- GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 280°C.
- Oven Program: Initial temperature of 100°C held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.
- MS Transfer Line: 280°C.
- MS Ion Source: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-550 amu.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Program: Standard 90° pulse.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.



• Number of Scans: 16.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled.

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1.5 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

FTIR Spectroscopy Protocol

Sample Preparation: The sample can be analyzed neat as a solid.

Instrumentation: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR)
accessory.

Scan Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

 Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Conclusion

The spectroscopic characterization of **N-Acetyl-3,4-MDMC** relies on a combination of techniques to provide an unambiguous identification. Mass spectrometry offers high sensitivity and characteristic fragmentation patterns, while NMR and FTIR spectroscopy provide detailed structural and functional group information. While a complete set of officially published reference spectra is not widely available, the predictive data and methodologies outlined in this



guide, based on sound chemical principles and comparison with closely related analogs, provide a robust framework for researchers in the field. It is recommended that any tentative identification be confirmed by analysis of a certified reference standard.

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References

- 1. caymanchem.com [caymanchem.com]
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